molecular formula C6H9N3O B1475605 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile CAS No. 1895168-14-5

3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1475605
CAS No.: 1895168-14-5
M. Wt: 139.16 g/mol
InChI Key: KAENXARDJWWXMD-UHFFFAOYSA-N
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Description

3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-aminoazetidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-2-1-6(10)9-3-5(8)4-9/h5H,1,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAENXARDJWWXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist. This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolic stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its role in cell signaling. Furthermore, its interaction with histamine H3 receptors can lead to changes in neurotransmitter release, impacting neuronal cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit partial agonist activity, while higher doses can lead to more pronounced effects on histamine H3 receptors. Toxic or adverse effects at high doses have been observed, indicating a threshold beyond which the compound may become harmful. These dosage-dependent effects are crucial for determining safe and effective usage in research and potential therapeutic applications.

Biological Activity

3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring structure, which contributes to its biological activity. The molecular formula is C6H10N4OC_6H_10N_4O, and it has a molecular weight of approximately 154.17 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₆H₁₀N₄O
Molecular Weight154.17 g/mol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may function as an enzyme inhibitor or receptor modulator, altering normal cellular functions and pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)

In one study, the compound showed significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth in these lines.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against a range of pathogens. It has demonstrated effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce levels of inflammatory markers in cellular models, indicating its potential utility in treating inflammatory diseases.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
Similar Compound AModerateLowLow
Similar Compound BHighHighModerate

Case Studies

Several case studies have highlighted the compound's effectiveness in real-world applications:

  • Cytotoxicity Against Cancer Cell Lines : A study assessed the cytotoxic effects on HepG2 and MCF7 cells, confirming significant activity with IC50 values below 20 µM.
  • Antimicrobial Efficacy : In a comparative study against MRSA and other resistant strains, the compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
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3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.